N-tert-Butoxycarbonyl Amoxapine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

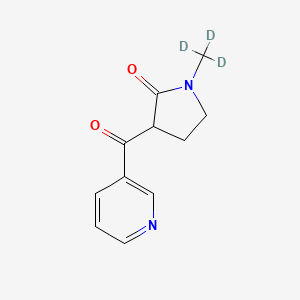

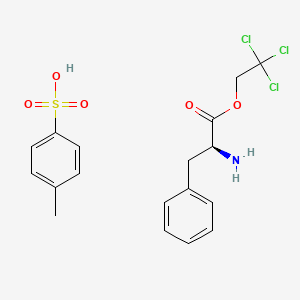

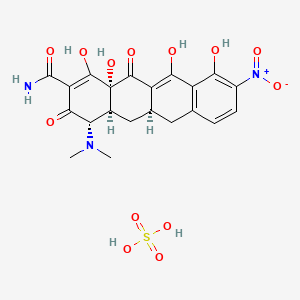

N-tert-Butoxycarbonyl Amoxapine is a derivative of Amoxapine, a tricyclic antidepressant. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of Amoxapine. This modification is often used in organic synthesis to protect amine groups during chemical reactions.

Applications De Recherche Scientifique

N-tert-Butoxycarbonyl Amoxapine has several applications in scientific research:

Biology: Employed in the study of biochemical pathways involving amine-containing compounds.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Target of Action

N-tert-Butoxycarbonyl Amoxapine, also known as Boc-Amoxapine, is a derivative of Amoxapine . Amoxapine primarily targets the reuptake of norepinephrine and serotonin (5-HT) . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .

Mode of Action

Boc-Amoxapine interacts with its targets by decreasing the reuptake of norepinephrine and serotonin . This interaction results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

It is known that the compound affects the norepinephrine and serotonin pathways, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation.

Pharmacokinetics

It is known that the compound is a derivative of amoxapine, which is well-absorbed from the gastrointestinal tract and extensively metabolized in the liver . The ADME properties of Boc-Amoxapine and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of Boc-Amoxapine’s action primarily involve an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This can lead to enhanced neurotransmission and potential alleviation of depressive symptoms .

Analyse Biochimique

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical reactions .

Cellular Effects

It is likely that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of the compound change over time, potentially involving the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially involving threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that the compound is localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl Amoxapine typically involves the reaction of Amoxapine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-Butoxycarbonyl Amoxapine undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed

The major products formed from these reactions include the deprotected Amoxapine and various substituted derivatives, depending on the nucleophiles used in the substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butoxycarbonyl Loxapine: Another Boc-protected derivative of a tricyclic antidepressant.

N-tert-Butoxycarbonyl Dibenzoxazepine: A Boc-protected derivative of a dibenzoxazepine compound.

Uniqueness

N-tert-Butoxycarbonyl Amoxapine is unique in its specific application as a protected form of Amoxapine, allowing for selective chemical modifications and studies of its pharmacological properties without interference from the amine group. This makes it particularly valuable in the synthesis of complex molecules and in pharmaceutical research .

Propriétés

IUPAC Name |

tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGDBIDPRJPHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747244 |

Source

|

| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-84-1 |

Source

|

| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)